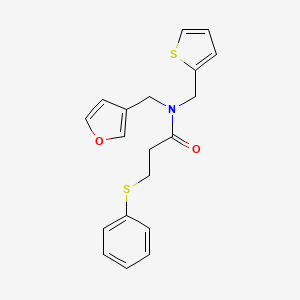

N-(furan-3-ylmethyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide

Description

N-(furan-3-ylmethyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide is a propanamide derivative featuring a unique substitution pattern. Its core structure includes a propanamide backbone with two distinct N-substituents: a furan-3-ylmethyl group and a thiophen-2-ylmethyl group. Additionally, the third carbon of the propanamide chain is substituted with a phenylthio moiety.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-3-phenylsulfanyl-N-(thiophen-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S2/c21-19(9-12-24-17-5-2-1-3-6-17)20(13-16-8-10-22-15-16)14-18-7-4-11-23-18/h1-8,10-11,15H,9,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXKIMTZYHLDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-3-ylmethyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide is a synthetic compound recognized for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1428375-65-8 |

| Molecular Formula | CHN OS |

| Molecular Weight | 371.5 g/mol |

1. Anti-inflammatory Activity

Research indicates that compounds containing furan rings exhibit significant anti-inflammatory properties. A study highlighted that furan derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), which are crucial in inflammatory responses. For instance, specific furan derivatives demonstrated effective inhibition of NO production at concentrations as low as 10 µM without cytotoxic effects .

2. Antimicrobial Effects

Furan-containing compounds have also shown promising antimicrobial activity. The mechanism often involves the selective inhibition of microbial growth and modification of enzyme activity. Compounds similar to this compound have demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

3. Anticancer Potential

The anticancer properties of furan derivatives are gaining attention, particularly due to their ability to modulate signaling pathways involved in cancer progression. Studies have indicated that these compounds might interact with cellular targets, leading to apoptosis in cancer cells. For example, certain furan derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines .

Case Study 1: Anti-inflammatory Mechanism

A study conducted on a series of furan derivatives revealed that they could significantly reduce inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. The most potent compound inhibited NO production effectively, supporting the hypothesis that structural specificity plays a crucial role in their biological activity .

Case Study 2: Antimicrobial Activity Assessment

In a comparative study of various furan derivatives, one compound exhibited an IC50 value of 20 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. This suggests that modifications in the furan structure can enhance antimicrobial efficacy .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

-

Antimicrobial Activity :

- Compounds similar to N-(furan-3-ylmethyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide have shown significant activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. These compounds exhibit mechanisms that disrupt bacterial cell walls or inhibit essential enzymes critical for bacterial survival .

-

Antiviral Properties :

- Research indicates that derivatives of this compound can act as inhibitors against viruses such as SARS-CoV-2. For instance, modifications to the furan structure have resulted in compounds with enhanced inhibitory effects on viral replication, making them candidates for further development as antiviral agents .

-

Anticancer Potential :

- The compound's structural analogs have been investigated for their anticancer properties, particularly their interactions with key enzymes like caspases and topoisomerases, which are crucial in cancer cell proliferation and survival. Studies suggest that these compounds may induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of Thiophene and Furan Derivatives :

- Amidation Reactions :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting a strong potential for developing new antimicrobial agents.

Case Study 2: Antiviral Activity Against SARS-CoV-2

In another investigation, a series of furan-based compounds were tested for their ability to inhibit SARS-CoV-2 Mpro enzyme activity. One derivative demonstrated an IC50 value of 1.55 μM, showcasing a 13-fold increase in potency compared to its parent compound. This finding underscores the importance of structural modifications in enhancing antiviral efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(furan-3-ylmethyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide with structurally related propanamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Group Comparisons

Key Observations :

Substituent Effects on Lipophilicity: The phenylthio group in the target compound enhances lipophilicity compared to analogs with methylthio (e.g., compound 3s ) or simple phenyl groups (e.g., compound 3k ). This property may influence membrane permeability in biological systems.

Biological Activity Trends: Compound 31 demonstrates that combining a thiazole ring with a furan-2-yl group enhances anticancer activity via KPNB1 inhibition. While the target compound lacks a thiazole moiety, its thiophen-2-ylmethyl group may confer similar bioactivity through heterocyclic interactions.

Synthetic Accessibility :

- The target compound’s furan-3-ylmethyl group is less common in literature compared to furan-2-ylmethyl analogs (e.g., 3k ), which may complicate synthesis due to regioselectivity challenges in furan functionalization.

Spectroscopic and Analytical Data :

- Analogs like 3s provide detailed NMR benchmarks (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.5–3.0 ppm for methylthio groups), which can guide characterization of the target compound. The phenylthio group’s deshielding effect may shift proton signals downfield compared to methylthio derivatives.

Table 2: Physicochemical Properties

Q & A

(Basic) What synthetic routes are recommended for N-(furan-3-ylmethyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide, and how can purity be ensured?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Coupling of furan-3-ylmethyl and thiophen-2-ylmethyl amines with a 3-(phenylthio)propanoyl chloride intermediate.

- Thioether linkage : Introduction of the phenylthio group via nucleophilic substitution or radical-mediated coupling.

To ensure purity: - Chromatographic purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for high crystalline purity .

- Analytical monitoring : Confirm purity via HPLC (>95%) and mass spectrometry .

(Advanced) How can reaction conditions be optimized for the coupling step to improve yield?

Answer:

Key variables to optimize:

- Temperature : Controlled heating (60–80°C) to accelerate coupling while minimizing side reactions .

- Catalysts : Use N,N-diisopropylethylamine (DIPEA) or Hünig’s base to neutralize HCl byproducts and enhance reactivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) improve reagent solubility and reaction homogeneity .

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion .

Advanced techniques like continuous flow reactors can enhance scalability and reproducibility by maintaining precise temperature and mixing .

(Basic) What spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign proton environments (e.g., furan/thiophen methylene groups) and confirm connectivity .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify stereochemistry .

- IR spectroscopy : Identify functional groups (amide C=O stretch ~1650 cm⁻¹, thioether C-S ~700 cm⁻¹) .

- X-ray crystallography : Resolve 3D conformation, bond angles, and torsional strain in crystalline samples .

(Advanced) How can conflicting NMR data for stereochemical assignments be resolved?

Answer:

- NOESY/ROESY : Detect spatial proximity between protons to infer relative configuration .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

- Chiral derivatization : Convert the compound to diastereomers using a chiral auxiliary (e.g., Mosher’s acid) for distinct NMR splitting .

- Variable-temperature NMR : Analyze dynamic effects (e.g., ring puckering in thiophen) to resolve ambiguities .

(Basic) What initial biological screening assays are recommended for this compound?

Answer:

- Antimicrobial assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme inhibition : Screen against kinases or proteases via fluorometric/colorimetric assays (e.g., ADP-Glo™) .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

(Advanced) What strategies elucidate the compound’s mechanism of action against biological targets?

Answer:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes/receptors .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes and key interactions (e.g., hydrogen bonds with amide groups) .

- Site-directed mutagenesis : Validate target residues by mutating putative binding sites and assessing activity loss .

- Metabolomic profiling : Track downstream metabolic changes via LC-MS to identify affected pathways .

(Basic) How should stability testing be conducted under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Thermal stability : Heat at 40–60°C and analyze decomposition products using LC-MS .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation .

(Advanced) What in silico methods predict pharmacokinetic properties?

Answer:

- ADMET profiling : Use SwissADME or ADMETLab 2.0 to predict absorption, CYP450 interactions, and toxicity .

- Molecular dynamics (MD) simulations : Simulate membrane permeability (e.g., POPC lipid bilayers) to estimate bioavailability .

- QSAR models : Train machine learning models on analogous compounds to forecast solubility and plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.